

PGN-9856: A Technical Guide for Researchers

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Compound of Interest

Compound Name: PGN-9856

Cat. No.: B11932338

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CAS Number: 863704-91-0

Chemical Name: 2-(3-(((3',4'-Difluoro[1,1'-biphenyl]-3-yl)carbonyl)amino)phenoxy)acetic acid

This document provides an in-depth technical overview of **PGN-9856**, a novel and potent selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology and therapeutic potential of this compound.

Core Compound Information

PGN-9856 is a non-prostanoid small molecule that acts as a full agonist at the human EP2 receptor.[1][2] Its high affinity and selectivity make it a valuable tool for studying EP2 receptor signaling and a promising candidate for therapeutic development in various disease areas, including glaucoma, inflammation, and neurodegenerative diseases.[1][3]



Property	Value
CAS Number	863704-91-0
Molecular Formula	C21H15F2NO4
Molecular Weight	383.35 g/mol
Appearance	Solid
Storage	Short term (days to weeks) at 0-4°C, long term (months to years) at -20°C.[3] In solvent, store at -80°C for up to 6 months.[4][5]

Pharmacological Profile

PGN-9856 is characterized by its high potency and selectivity for the EP2 receptor. The following tables summarize its key pharmacological parameters.

Table 2.1: Receptor Binding Affinity

Receptor	pKi (mean ± SEM)		
EP2	≥ 8.3[1][2][4][5]	-	
EP1	< 5.0	> 1000-fold	
EP3	< 5.0	> 1000-fold	
EP4	6.0 ± 0.1	180-fold[2]	
DP	< 5.0	> 1000-fold	
FP	< 5.0	> 1000-fold	
IP	< 5.0	> 1000-fold	
TP	< 5.0	> 1000-fold	

Data compiled from studies on human recombinant prostanoid receptors.

Table 2.2: Functional Activity



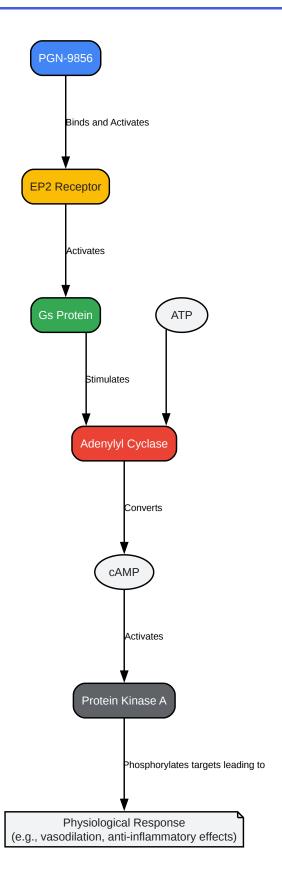
Assay	Parameter	PGN-9856	PGE2 (endogenous agonist)
cAMP Accumulation in HEK cells overexpressing human EP2 receptor	pEC50	≥ 8.5[1][2][4][5]	9.7 ± 0.1[2]
Maximal Response	Full Agonist	Full Agonist	

PGN-9856 demonstrates comparable potency and maximal response to the endogenous agonist PGE2 in functional assays.[1][2]

Mechanism of Action

PGN-9856 selectively binds to and activates the EP2 receptor, a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates downstream signaling pathways, including protein kinase A (PKA), which mediate the various physiological effects of EP2 receptor activation.[3]





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Caption: PGN-9856 signaling pathway.



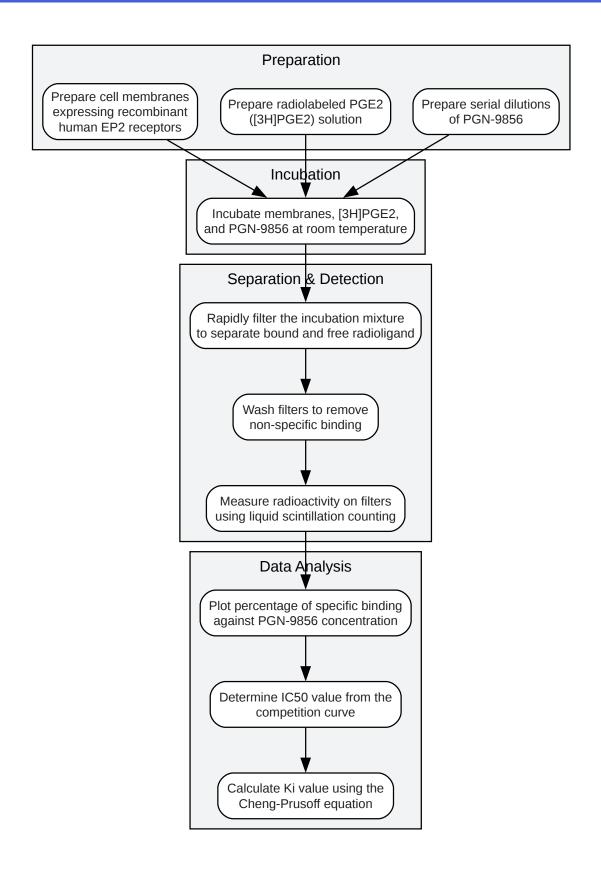
Experimental Protocols

The following are detailed methodologies for key experiments used to characterize PGN-9856.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of PGN-9856 for the EP2 receptor.





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Caption: Workflow for radioligand binding assay.



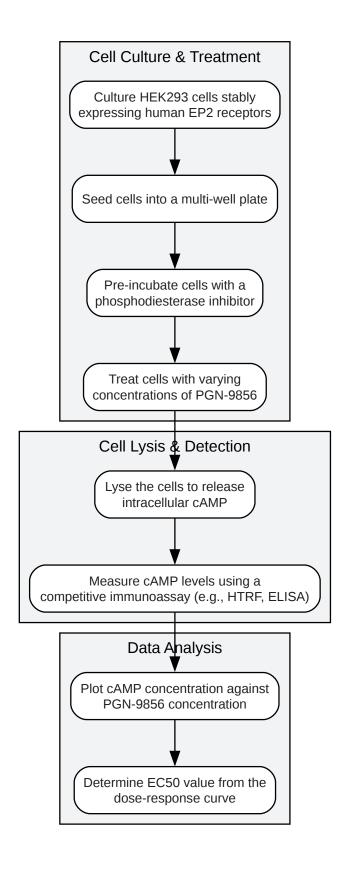
Detailed Steps:

- Membrane Preparation: Cell membranes from a stable cell line overexpressing the human EP2 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.
- Reaction Mixture: In a multi-well plate, the cell membranes are incubated with a fixed concentration of radiolabeled PGE2 (e.g., [3H]PGE₂) and varying concentrations of **PGN-9856**.
- Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.
- Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
- Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
- Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
- Data Analysis: The concentration of PGN-9856 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of **PGN-9856** to stimulate the production of intracellular cAMP, confirming its agonist activity.





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